molecular formula C11H16N2O3 B4627437 N'-hexanoylfuran-2-carbohydrazide

N'-hexanoylfuran-2-carbohydrazide

Cat. No.: B4627437
M. Wt: 224.26 g/mol
InChI Key: QUNJYUMZGMGGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hexanoylfuran-2-carbohydrazide is a carbohydrazide derivative characterized by a hexanoyl group (C₆H₁₁CO-) attached to the hydrazide nitrogen of furan-2-carbohydrazide. The core structure consists of a furan ring linked to a carbohydrazide moiety (NH–NH–CO–), as defined by IUPAC nomenclature rules . These compounds are typically synthesized via condensation reactions between furan-2-carbohydrazide and acylating agents or aldehydes, forming hydrazones or coordination complexes with transition metals . Applications span antimicrobial, antitubular, and metal-chelating agents, making them significant in medicinal and materials chemistry .

Properties

IUPAC Name

N'-hexanoylfuran-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-3-4-7-10(14)12-13-11(15)9-6-5-8-16-9/h5-6,8H,2-4,7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNJYUMZGMGGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hexanoylfuran-2-carbohydrazide can be synthesized through the reaction of furan-2-carbohydrazide with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:

Furan-2-carbohydrazide+Hexanoyl chlorideN’-hexanoylfuran-2-carbohydrazide+HCl\text{Furan-2-carbohydrazide} + \text{Hexanoyl chloride} \rightarrow \text{N'-hexanoylfuran-2-carbohydrazide} + \text{HCl} Furan-2-carbohydrazide+Hexanoyl chloride→N’-hexanoylfuran-2-carbohydrazide+HCl

Industrial Production Methods

Industrial production of N’-hexanoylfuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-hexanoylfuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-hexanoylfuran-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its medicinal properties may reveal applications in drug development, particularly for its potential antimicrobial or anticancer activities.

    Industry: In materials science, N’-hexanoylfuran-2-carbohydrazide can be used in the synthesis of polymers or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N’-hexanoylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key features of N'-hexanoylfuran-2-carbohydrazide with similar compounds, focusing on synthesis, physicochemical properties, and bioactivity:

Compound Name Substituent/R-Group Synthesis Method Yield (%) Key Properties/Bioactivity Metal Coordination References
This compound Hexanoyl (C₆H₁₁CO-) Likely acylation of furan-2-carbohydrazide N/R Presumed enhanced lipophilicity Not reported Inferred
(E)-N'-(2-Hydroxybenzylidene)furan-2-carbohydrazide 2-hydroxybenzylidene Condensation with 2-hydroxybenzaldehyde in ethanol N/R Intramolecular H-bonding; antimicrobial activity Co(II), Ni(II) complexes
(E)-N'-[4-(Methylsulfanyl)benzylidene]furan-2-carbohydrazide monohydrate 4-(methylsulfanyl)benzylidene Ethanol reflux with 4-(methylthio)benzaldehyde 90 High crystallinity; hydrogen-bonded supramolecular layers Not reported
N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide 5-bromo, isonicotinoyl Acylation with isonicotinoyl chloride N/R Structural characterization via NMR, IR, MS Not reported
2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide Quinoline-indolylidene Condensation with substituted isatin N/R Antitubercular (MIC: 1.6 µg/mL) and antimicrobial Not reported
N'-[(E)-2-Hydroxy-5-iodobenzylidene]furan-2-carbohydrazide monohydrate 5-iodo-2-hydroxybenzylidene Ethanol reflux with 5-iodosalicylaldehyde N/R Disordered crystal structure; I⋯I interactions (3.70 Å) Not reported

Abbreviations: N/R = Not reported; MIC = Minimum inhibitory concentration.

Key Findings from Comparative Analysis

Coordination Chemistry

  • Metal Chelation : Furan-2-carbohydrazide derivatives form stable complexes with Co(II) and Ni(II), as demonstrated by magnetic and spectral studies . These complexes may serve as catalysts or magnetic materials.

Physicochemical Properties

  • Crystallinity : Supramolecular layers in arise from intermolecular H-bonding and halogen interactions, impacting solubility and thermal stability.
  • Solubility: Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas lipophilic groups (e.g., hexanoyl) favor organic phase partitioning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hexanoylfuran-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-hexanoylfuran-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.